3-(Ethylamino)-4-nitrobenzonitrile
Description
Current State of Knowledge in Related Chemical Classes
The chemical identity of 3-(Ethylamino)-4-nitrobenzonitrile places it within two significant classes of organic compounds: substituted nitrobenzonitriles and N-alkylated anilines.
Substituted Nitrobenzonitriles: This class of compounds is characterized by the presence of a nitro group (-NO₂) and a nitrile group (-CN) on a benzene (B151609) ring. These are powerful electron-withdrawing groups, which significantly influence the reactivity of the aromatic ring. The nitro group, in particular, deactivates the ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution, especially at positions ortho and para to it. researchgate.net This reactivity is fundamental to their role as versatile intermediates in organic synthesis. guidechem.cominnospk.com For instance, the nitro group can be readily reduced to an amino group, opening pathways to a wide range of aniline (B41778) derivatives. guidechem.cominnospk.com The nitrile group can be hydrolyzed to a carboxylic acid or converted into other functional groups like tetrazoles, which are known for their biological activity. guidechem.com A notable precursor in this class is 4-chloro-3-nitrobenzonitrile (B1361363), an important starting material for synthesizing various derivatives through nucleophilic substitution of the chlorine atom. guidechem.cominnospk.combiosynth.com
N-Alkylated Anilines: Aniline and its derivatives are fundamental building blocks in the chemical industry, primarily used in the production of dyes, polymers like polyurethanes, and pharmaceuticals. wikipedia.orggoogle.com N-alkylation of anilines, the substitution of one or both hydrogen atoms on the amino group with alkyl groups, is a crucial transformation. wikipedia.orgresearchgate.net This modification alters the electronic properties and steric environment of the amino group, influencing the compound's basicity, nucleophilicity, and reactivity in subsequent reactions. wikipedia.org N-alkylated anilines are key intermediates in the synthesis of a wide array of fine chemicals and biologically active molecules. google.comrsc.org
Rationale for Investigating the Target Chemical Entity
The investigation into this compound is driven by its strategic importance as a synthetic intermediate. Its structure contains a unique combination of functional groups: a nitrile, a nitro group, and a secondary amine (the ethylamino group). This trifunctional nature provides multiple handles for chemical modification.
A primary synthetic utility of this compound is its role as a precursor to 3-Amino-4-(ethylamino)benzonitrile. This transformation is typically achieved through the selective reduction of the nitro group to an amine, a common and high-yielding reaction. The resulting diamino benzonitrile (B105546) derivative is a valuable building block in medicinal chemistry, particularly in the development of pharmaceutical agents. The nitrile group is often incorporated into drug candidates to enhance pharmacokinetic properties.
The synthesis of the target compound itself often proceeds via a nucleophilic aromatic substitution reaction on a suitable precursor like 4-chloro-3-nitrobenzonitrile, where the chlorine atom is displaced by ethylamine (B1201723). This synthetic route highlights the practical application of fundamental organic reaction mechanisms.
Broad Academic Significance within Organic and Materials Chemistry
The academic significance of this compound and related compounds extends across both organic and materials chemistry.
In Organic Chemistry , the study of such multi-functionalized aromatic compounds provides deeper insights into the interplay of functional groups and their influence on chemical reactivity and regioselectivity. The synthesis of these molecules serves as a platform for developing and optimizing synthetic methodologies, including nucleophilic aromatic substitution and selective reductions. researchgate.net They are pivotal starting materials for constructing more complex heterocyclic systems and molecules with potential biological activities, such as anticancer and antimicrobial agents. researchgate.netnih.gov
In Materials Chemistry , aromatic nitro compounds are of growing interest for their potential in developing new materials with valuable optical properties. The introduction of a nitro group, a strong electron-withdrawing group, in conjunction with an electron-donating group (like an amino group) on a π-conjugated system can lead to significant intramolecular charge transfer (ICT). nih.gov This phenomenon is a key principle in the design of materials with nonlinear optical (NLO) properties, which have applications in laser technology and optical communications. nih.gov While the specific properties of this compound in this context are not widely reported, its structural motif is characteristic of push-pull chromophores that are often explored for such applications.
Compound Data
Below are tables detailing the properties of this compound and its common precursor, 4-Chloro-3-nitrobenzonitrile.
Table 1: Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| IUPAC Name | This compound | |
| CAS Number | 90349-18-1 | sigmaaldrich.com |
| Molecular Formula | C₉H₉N₃O₂ | sigmaaldrich.comchembk.com |
| Molar Mass | 191.19 g/mol | chembk.comcymitquimica.com |
| Predicted Density | 1.25 ± 0.1 g/cm³ | chembk.com |
| Predicted Boiling Point | 371.5 ± 37.0 °C | chembk.com |
| Predicted pKa | -0.26 ± 0.25 | chembk.com |
Table 2: Properties of 4-Chloro-3-nitrobenzonitrile
| Property | Value | Source(s) |
|---|---|---|
| IUPAC Name | 4-Chloro-3-nitrobenzonitrile | |
| CAS Number | 939-80-0 | biosynth.comshuangdingchemistry.comsigmaaldrich.com |
| Molecular Formula | C₇H₃ClN₂O₂ | biosynth.comshuangdingchemistry.com |
| Molar Mass | 182.56 g/mol | biosynth.comsigmaaldrich.com |
| Appearance | White to yellow crystalline solid/powder | innospk.comsigmaaldrich.com |
| Melting Point | 98-100 °C | innospk.comsigmaaldrich.com |
| Boiling Point | 284.8 °C | innospk.combiosynth.com |
| Density | ~1.5 g/cm³ | innospk.com |
| Flash Point | 126 °C | innospk.combiosynth.com |
Structure
3D Structure
Properties
IUPAC Name |
3-(ethylamino)-4-nitrobenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-2-11-8-5-7(6-10)3-4-9(8)12(13)14/h3-5,11H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMYDGZFDJAIONB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C=CC(=C1)C#N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60596030 | |
| Record name | 3-(Ethylamino)-4-nitrobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60596030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
467235-08-1 | |
| Record name | 3-(Ethylamino)-4-nitrobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60596030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Route Development
Design and Retrosynthetic Analysis
Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by deconstructing it into simpler, commercially available starting materials. For 3-(Ethylamino)-4-nitrobenzonitrile, the most logical disconnection occurs at the carbon-nitrogen bond between the ethylamino group and the benzene (B151609) ring.
This disconnection suggests a nucleophilic aromatic substitution (SNAr) reaction. The synthons for this reaction are an ethylamine (B1201723) nucleophile and a benzonitrile (B105546) ring that is activated towards nucleophilic attack. The strong electron-withdrawing properties of both the nitro (-NO₂) and cyano (-CN) groups make the aromatic ring electron-deficient, particularly at the positions ortho and para to the nitro group. This electronic feature is crucial for the success of the SNAr reaction.
The most common precursor identified through this analysis is a 4-nitrobenzonitrile (B1214597) derivative with a good leaving group, such as a halogen (fluorine or chlorine), at the 3-position. Therefore, the retrosynthesis points towards reacting 3-fluoro-4-nitrobenzonitrile (B1304139) or 3-chloro-4-nitrobenzonitrile (B1354924) with ethylamine.
Primary Synthetic Pathways
The primary and most widely employed method for synthesizing this compound is the direct reaction of a 3-halo-4-nitrobenzonitrile with ethylamine. The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the lone pair of electrons on the nitrogen atom of ethylamine attacks the electron-deficient carbon atom at the 3-position of the benzonitrile ring, leading to the displacement of the halide leaving group.
A typical procedure involves dissolving a starting material like 3-fluoro-4-nitrobenzonitrile in a suitable solvent and then adding ethylamine. The reaction mixture is often stirred at room temperature or heated to ensure completion.
The efficiency and yield of the synthesis can be significantly influenced by various reaction parameters. Optimization studies focus on variables such as the choice of solvent, temperature, and the nature of the base, if used.
Solvent Effects: The choice of solvent can impact the rate of reaction. Polar aprotic solvents like tetrahydrofuran (B95107) (THF) and dimethylformamide (DMF) are often employed as they can solvate the charged intermediate (Meisenheimer complex) formed during the SNAr reaction, thereby stabilizing it and accelerating the reaction rate.
Temperature: While the reaction can proceed at room temperature, gentle heating is sometimes applied to reduce the reaction time and drive the reaction to completion.
Stoichiometry: Using an excess of ethylamine can help to ensure the complete consumption of the starting halobenzonitrile.
A patent describing the synthesis of a related compound, 4-(Methylamino)-3-nitrobenzonitrile, provides a useful reference for typical conditions. In this synthesis, 4-Fluoro-3-nitrobenzonitrile was treated with a solution of methylamine (B109427) in THF at room temperature for 8 hours, yielding the product in 68% after purification. Similar conditions can be applied to the synthesis of the ethylamino analogue.
| Reactant 1 | Reactant 2 | Solvent | Temperature | Time | Yield | Reference |
| 4-Fluoro-3-nitrobenzonitrile | Methylamine | THF | Room Temperature | 8 h | 68% | |
| 3-Chloro-4-nitroquinoline | Ethylamine | Ethanol (B145695) | Room Temperature | 3 h | N/A | prepchem.com |
This table presents data for analogous reactions to illustrate typical synthetic conditions.
For this specific SNAr reaction, the use of a catalyst is generally not required due to the high activation of the aromatic ring by the two strong electron-withdrawing groups. The reaction proceeds efficiently under thermal conditions. However, in related syntheses involving less activated aromatic systems, transition metal catalysts, particularly those based on palladium or copper, are often used to facilitate C-N bond formation in what is known as Buchwald-Hartwig amination. For the synthesis of this compound, the inherent reactivity of the substrate obviates the need for such catalytic systems.
Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. mdpi.comjddhs.com Several principles of green chemistry can be applied to the synthesis of this compound.
Atom Economy: The primary synthetic pathway, being a substitution reaction, has a good atom economy as most of the atoms from the reactants are incorporated into the final product.
Use of Safer Solvents: While THF and DMF are effective, their environmental and health impacts are a concern. Exploring greener solvents like ethanol or even performing the reaction under solvent-free conditions could be a significant improvement. mdpi.comjddhs.com For instance, the synthesis of 4-ethylamino-3-nitroquinoline, a structurally similar compound, has been successfully carried out using ethanol as a solvent. prepchem.com
Energy Efficiency: Conducting the reaction at ambient temperature, which is often feasible, reduces energy consumption compared to reactions requiring significant heating. jddhs.com
Waste Reduction: Optimizing the reaction to maximize yield and minimize byproduct formation is a key aspect of green chemistry. samipubco.com This includes careful control of stoichiometry to avoid large excesses of reagents that will later need to be removed.
Alternative Synthetic Strategies
While the direct nucleophilic aromatic substitution is the most straightforward route, alternative strategies could be envisaged, although they are generally less common for this specific molecule. One hypothetical alternative could involve the nitration of a pre-existing 3-(ethylamino)benzonitrile (B3058201). However, this approach presents significant challenges regarding regioselectivity, as the nitration could occur at multiple positions on the aromatic ring, leading to a mixture of products that would be difficult to separate.
Another possibility could be the ethylation of 3-amino-4-nitrobenzonitrile. This would involve the selective alkylation of the amino group, which can also be challenging to control and may lead to over-alkylation or reaction at other sites.
When comparing the primary SNAr pathway with potential alternatives, the SNAr route is demonstrably superior in both efficiency and selectivity.
Selectivity: The SNAr reaction is highly regioselective. The substitution occurs specifically at the carbon bearing the halogen due to the powerful activating effect of the ortho-nitro and para-cyano groups. In contrast, the nitration of 3-(ethylamino)benzonitrile would be difficult to control and would yield a mixture of isomers, making the purification process complex and inefficient.
Therefore, the direct nucleophilic aromatic substitution of a 3-halo-4-nitrobenzonitrile with ethylamine remains the most practical and efficient method for the synthesis of this compound.
Novel Reagent Development for Specific Transformations
The primary synthesis of this compound typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction. This established transformation involves the reaction of a 3-halo-4-nitrobenzonitrile precursor with ethylamine. The electron-withdrawing nature of the para-nitro and ortho-cyano groups strongly activates the aromatic ring towards nucleophilic attack, facilitating the displacement of a halide leaving group. libretexts.orgmasterorganicchemistry.com
While traditional reagents for this transformation include ethylamine in a suitable solvent like tetrahydrofuran (THF) or ethanol, development in this area focuses on reaction efficiency, conditions, and substrate scope. For analogous transformations, such as the synthesis of 4-(Methylamino)-3-nitrobenzonitrile from 4-Fluoro-3-nitrobenzonitrile, a solution of methylamine in THF has been proven effective. The choice of the halogen on the benzonitrile precursor (F, Cl) can influence reaction rates, as fluorine is often an excellent leaving group in SNAr reactions. masterorganicchemistry.com
Novel approaches in the broader context of functionalizing benzonitriles include palladium-catalyzed methods for ortho-arylation, which allow for the introduction of aryl groups at a position adjacent to the nitrile. One such method uses a temporary directing group, like an N-alkylbenzamide, which is later converted to the nitrile. For instance, N-cyclohexyl-benzamides can be ortho-arylated and subsequently dehydrated to the corresponding benzonitriles using trifluoroacetic anhydride. nih.gov While not a direct synthesis of the title compound, this represents a modern strategy for creating highly substituted benzonitrile precursors that could be adapted for such syntheses.
The table below summarizes typical reagents and conditions for the key SNAr transformation.
| Reagent/Catalyst | Role | Typical Conditions | Purpose |
| Ethylamine (C₂H₅NH₂) | Nucleophile | Excess, in solution (e.g., THF, Ethanol) | Introduction of the ethylamino group |
| 3-Fluoro-4-nitrobenzonitrile | Substrate | Stoichiometric | Aryl scaffold with activating groups |
| 3-Chloro-4-nitrobenzonitrile | Substrate | Stoichiometric | Alternative aryl scaffold |
| Tetrahydrofuran (THF) | Solvent | Anhydrous | Provides a medium for the reaction |
| Potassium Carbonate (K₂CO₃) | Base | Optional, 1-2 equivalents | To scavenge HX formed during the reaction |
Stereoselective and Enantioselective Synthesis Approaches
The parent molecule, this compound, is achiral and therefore does not have enantiomers. Consequently, direct enantioselective synthesis is not applicable to the compound itself. However, the scaffold serves as a valuable starting point for the synthesis of chiral derivatives where stereocenters are introduced in subsequent steps.
Stereoselectivity can be achieved by targeting the functional groups for asymmetric transformations:
Derivatization of the Ethylamino Group: If a substituent on the ethyl group contained a chiral center, it could be introduced via a chiral ethylamine precursor during the initial SNAr reaction.
Reactions at the Nitrile Group: The nitrile group can be a precursor to chiral amines or other functionalities. For instance, organocatalytic enantioselective Strecker reactions are used to synthesize chiral α-aminonitriles from ketimines. rsc.org A similar strategy could theoretically be applied to a ketone derivative of the benzonitrile scaffold.
Cyclization Reactions: The functional groups on the ring can be used to build new chiral heterocyclic rings. For example, reduction of the nitro group to an amine, followed by reaction with a chiral building block, could lead to the formation of chiral benzodiazepines or other fused systems.
Recent advances in catalysis demonstrate the feasibility of such approaches on related structures. Photoenzymatic methods have been developed for the one-pot synthesis of β-chiral malononitrile (B47326) derivatives with excellent enantiomeric excess (>99% ee). rsc.org Furthermore, electrochemical methods have been used for the stereoselective synthesis of sulfur-containing β-enaminonitrile derivatives. nih.gov These modern synthetic tools highlight the potential for creating complex, stereochemically defined molecules starting from achiral, functionalized benzonitriles like this compound.
Derivatization Strategies and Functionalization
The presence of three distinct and reactive functional groups—secondary amine, nitro group, and nitrile—makes this compound an excellent platform for derivatization.
Structurally modified analogues can be readily synthesized by targeted reactions at each functional site. The reduction of the nitro group is a common transformation, yielding the corresponding aromatic amine, which is a key intermediate for many dyes and pharmaceuticals. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or converted to a tetrazole ring, which is a common bioisostere for carboxylic acids in medicinal chemistry. The secondary amine can be alkylated or acylated to introduce further diversity.
The following table presents potential analogues accessible from this compound.
Interactive Table: Potential Analogues of this compound
| Analogue Name | Modification from Parent Compound | Potential Synthetic Route |
|---|---|---|
| 4-Amino-3-(ethylamino)benzonitrile | Reduction of the nitro group | Catalytic hydrogenation (e.g., H₂, Pd/C) or chemical reduction (e.g., SnCl₂, Fe/HCl) |
| 3-(Ethylamino)-4-nitrobenzamide | Hydrolysis of the nitrile group | Partial hydrolysis using acid or base, often with peroxide |
| 3-(Ethylamino)-4-nitrobenzoic acid | Complete hydrolysis of the nitrile group | Strong acid or base hydrolysis at elevated temperatures |
| 3-(N-Acetylethylamino)-4-nitrobenzonitrile | Acylation of the secondary amine | Reaction with acetyl chloride or acetic anhydride |
| 5-(3-(Ethylamino)-4-nitrophenyl)-1H-tetrazole | Conversion of the nitrile to a tetrazole | Reaction with sodium azide (B81097) (NaN₃) and an acid catalyst (e.g., NH₄Cl) |
The strategic manipulation of the existing functional groups allows for the introduction of a wide array of new chemical functionalities.
From the Nitro Group: The primary transformation is its reduction to an amine (-NH₂) . This amine is highly versatile and can be diazotized to form a diazonium salt, which can then be converted into a wide range of substituents (e.g., -OH, -F, -Cl, -Br, -I, -CN) via Sandmeyer or related reactions. The amine can also be acylated to form amides , sulfonylated to form sulfonamides , or used in cyclization reactions to build heterocyclic systems.
From the Nitrile Group: The nitrile group is a precursor to several important functionalities. It can be fully reduced to a primary aminomethyl group (-CH₂NH₂) using strong reducing agents like LiAlH₄. As mentioned, it can be hydrolyzed to a carboxamide (-CONH₂) or a carboxylic acid (-COOH) . mdpi.com The latter can then participate in esterifications or amide bond formations.
From the Ethylamino Group: As a secondary amine, this group can be readily converted into a tertiary amine via N-alkylation or transformed into an amide or sulfonamide via N-acylation or N-sulfonylation, respectively. This allows for the attachment of various lipophilic or polar side chains.
This compound is an ideal starting point for divergent and convergent synthetic strategies, which are employed to efficiently generate chemical libraries or synthesize complex target molecules.
Divergent Synthesis: In a divergent approach, a common intermediate is used to create a library of structurally distinct compounds. wikipedia.org this compound can act as this central core. By applying a different set of reactions to each of its three functional groups in parallel, a large and diverse set of analogues can be rapidly generated from a single starting material. For example, one portion of the starting material could undergo nitro reduction, another could undergo nitrile hydrolysis, and a third could undergo N-alkylation, quickly producing three different molecular scaffolds for further elaboration. nih.gov
Convergent Synthesis: A convergent synthesis involves preparing different fragments of a target molecule separately and then combining them in the final stages. researchgate.net While the synthesis of this compound itself is typically linear (nitration followed by substitution), its derivatives can be constructed convergently. For example, to synthesize a complex derivative, one could prepare a highly functionalized ethylamine fragment and a separate, elaborate 3-halo-4-nitrobenzonitrile fragment. The final step would be the coupling of these two complex pieces via the SNAr reaction. This approach is often more efficient and higher-yielding for complex targets than a lengthy linear sequence.
Advanced Spectroscopic and Analytical Characterization Techniques
Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy
The electronic absorption and emission properties of a molecule are dictated by its electronic structure. For an aromatic compound like 3-(Ethylamino)-4-nitrobenzonitrile, the presence of a nitro group (an electron-withdrawing group) and an ethylamino group (an electron-donating group) on the benzonitrile (B105546) scaffold is expected to give rise to distinct spectroscopic features.
Electronic Transitions and Chromophore Characterization
The chromophore in this compound is the entire substituted benzene (B151609) ring system. The interaction between the electron-donating ethylamino group and the electron-withdrawing nitro and cyano groups leads to significant charge-transfer character in its electronic transitions. One would anticipate observing π → π* transitions, characteristic of the aromatic system, and an intramolecular charge-transfer (ICT) band. The ICT transition, involving the transfer of electron density from the ethylamino group to the nitrobenzonitrile moiety, would likely be the lowest energy absorption band and would be highly sensitive to the molecular environment.
Solvent Effects on Electronic Spectra
The position, intensity, and shape of the UV-Vis absorption bands of this compound are expected to be strongly influenced by the polarity of the solvent. This phenomenon, known as solvatochromism, is particularly pronounced for molecules with a significant change in dipole moment upon electronic excitation, as is expected for this compound due to its ICT character.
In nonpolar solvents, the absorption spectrum would likely show a band at a lower wavelength. As the solvent polarity increases, a bathochromic (red) shift of the ICT band is anticipated. This is because polar solvents will stabilize the more polar excited state to a greater extent than the ground state, thus lowering the energy of the transition.
Photophysical Properties and Quantum Yields
The fluorescence properties of this compound are intrinsically linked to its electronic structure and the efficiency of competing non-radiative decay pathways. While specific data is unavailable, it is common for nitroaromatic compounds to exhibit low fluorescence quantum yields. The nitro group is known to promote intersystem crossing to the triplet state and can also provide efficient non-radiative decay channels, which quench fluorescence.
The fluorescence quantum yield (Φf), which is the ratio of emitted photons to absorbed photons, would need to be experimentally determined using a standard reference. Similarly, the fluorescence lifetime (τf), the average time the molecule spends in the excited state before returning to the ground state, would require time-resolved fluorescence spectroscopy for its measurement.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry would be essential for confirming the elemental composition of this compound. By providing a highly accurate mass measurement, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. The expected exact mass of this compound (C₉H₉N₃O₂) can be calculated and would be sought in an HRMS experiment.
Table 1: Calculated Exact Mass of this compound
| Compound Name | Molecular Formula | Calculated Exact Mass (m/z) |
|---|
Fragmentation Pathway Elucidation and Structural Diagnostics
In an electron ionization (EI) mass spectrum, this compound would be expected to undergo characteristic fragmentation. The molecular ion peak (M⁺˙) would be observed, and its fragmentation would provide structural information.
Likely fragmentation pathways would include:
Loss of a methyl radical (•CH₃): This would result in a fragment ion at [M-15]⁺.
Loss of an ethyl group (•C₂H₅): Cleavage of the bond between the ethyl group and the nitrogen atom would lead to a fragment at [M-29]⁺.
Loss of a nitro group (•NO₂): This would produce a significant fragment ion at [M-46]⁺.
Loss of carbon monoxide (CO): This is a common fragmentation for aromatic nitro compounds after rearrangement.
Cleavage of the benzonitrile ring: This would lead to various smaller fragment ions.
A detailed analysis of the relative abundances of these fragment ions in the mass spectrum would be necessary to propose and confirm the fragmentation pathways. Tandem mass spectrometry (MS/MS) experiments would be particularly useful for isolating a specific fragment ion and inducing further fragmentation to establish connectivity within the molecule.
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| paranitroaniline |
| N,N-diethyl-4-nitroaniline |
Isotope Labelling Studies for Mechanistic Investigations via MS
Isotope labeling is a powerful technique used to trace the path of atoms or fragments through chemical reactions or metabolic pathways. researchgate.net In conjunction with mass spectrometry (MS), it provides unambiguous insights into reaction mechanisms that are often difficult to obtain by other means. nih.gov For this compound, stable isotopes such as Deuterium (B1214612) (²H), Carbon-13 (¹³C), or Nitrogen-15 (¹⁵N) can be strategically incorporated into the molecule.
The process involves synthesizing the compound using starting materials enriched with a specific isotope. For instance, to study the fate of the ethyl group, one could use ¹³C-labeled ethylamine (B1201723). To investigate the nitrile group's reactivity, ¹⁵N-labeled cyanide could be employed in the synthesis.
Once the labeled this compound is prepared, it can be subjected to a specific reaction or biological system. The resulting products are then analyzed by mass spectrometry. The key advantage of this method is that the mass of the labeled fragments will be higher than their unlabeled counterparts by a known amount. This mass shift allows for the precise tracking of the labeled atoms, confirming their location in the product molecules. nih.gov This information is invaluable for elucidating complex reaction mechanisms, identifying intermediates, and understanding metabolic transformations. researchgate.netnih.gov For example, stable isotope labeling combined with high-resolution mass spectrometry has been effectively used to quantify both endogenous and exogenous DNA adducts and metabolites of other compounds in vivo. nih.gov
X-ray Diffraction (XRD) Analysis
X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. It provides detailed information on crystal structure, phase identity, and crystallinity.
Single-crystal X-ray diffraction is the gold standard for elucidating the exact molecular structure of a compound. researchgate.net This technique involves irradiating a single, high-quality crystal with an X-ray beam. The resulting diffraction pattern is used to construct an electron density map, from which the positions of individual atoms can be determined with high precision.
While specific crystallographic data for this compound is not publicly available, analysis of closely related structures provides insight into the expected findings. For instance, the crystal structure of Ethyl 4-ethylamino-3-nitrobenzoate, a similar molecule, has been determined. nih.gov The analysis reveals key structural parameters such as unit cell dimensions, space group, bond lengths, and bond angles. nih.gov A crucial feature often observed in such structures is the presence of intramolecular and intermolecular hydrogen bonds, which significantly influence the molecular conformation and the crystal packing. nih.govnih.gov In the case of this compound, single-crystal XRD would precisely determine the planarity of the benzene ring, the orientation of the ethylamino and nitro substituents, and the C≡N bond length.
Table 1: Illustrative Single-Crystal XRD Data for a Related Compound (Ethyl 4-ethylamino-3-nitrobenzoate)
| Parameter | Value |
| Chemical Formula | C₁₁H₁₄N₂O₄ |
| Molecular Weight | 238.24 |
| Crystal System | Monoclinic |
| a (Å) | 4.2360 (8) |
| b (Å) | 16.180 (3) |
| c (Å) | 8.4890 (17) |
| β (°) | 95.80 (3) |
| Volume (ų) | 578.8 (2) |
| Z (molecules/unit cell) | 2 |
| Data sourced from a study on Ethyl 4-ethylamino-3-nitrobenzoate to demonstrate the type of information obtained from single-crystal XRD analysis. nih.gov |
Powder X-ray diffraction (PXRD) is an essential tool in pharmaceutical and materials science for the characterization of polycrystalline materials. researchgate.netamericanpharmaceuticalreview.com Unlike single-crystal XRD, PXRD can be performed on a fine powder, making it a more accessible technique. researchgate.net The resulting diffractogram is a unique "fingerprint" for a specific crystalline phase. americanpharmaceuticalreview.com
For this compound, PXRD is primarily used for:
Polymorph Screening: Many organic compounds can exist in multiple crystalline forms, known as polymorphs. These polymorphs can have different physical properties, such as solubility and stability. PXRD is the principal technique used to identify and distinguish between different polymorphic forms. americanpharmaceuticalreview.com
Crystallinity Assessment: The technique can differentiate between crystalline and amorphous (non-crystalline) material. The degree of crystallinity can be estimated by analyzing the ratio of sharp Bragg peaks to the broad, diffuse background.
Quality Control: PXRD is used to ensure batch-to-batch consistency of the crystalline form of the compound, which is a critical requirement in industrial settings. americanpharmaceuticalreview.com
Phase Purity: It can detect the presence of crystalline impurities or different polymorphs in a sample. Quantitative phase analysis can determine the relative amounts of each crystalline phase in a mixture. americanpharmaceuticalreview.com
Furthermore, variable-temperature PXRD (VT-PXRD) can be employed to study phase transitions, desolvation, and thermal stability of the crystalline structure upon heating or cooling. americanpharmaceuticalreview.com
Advanced Chromatographic Methods
Chromatography is a cornerstone of analytical chemistry, used to separate, identify, and quantify the components of a mixture. For this compound, both high-performance liquid chromatography and gas chromatography are vital for assessing purity and analyzing related substances.
High-Performance Liquid Chromatography (HPLC) is the most widely used analytical technique for the analysis of non-volatile or thermally sensitive organic compounds. A robust HPLC method is crucial for determining the purity of this compound and quantifying any impurities. globalresearchonline.net
Developing an HPLC method involves optimizing several parameters to achieve efficient and reproducible separation. globalresearchonline.net A typical approach for a compound like this compound would be a reversed-phase method. nih.gov Key aspects of method development include:
Column Selection: A C18 column is a common first choice for reversed-phase chromatography, offering good retention and selectivity for a wide range of organic molecules. globalresearchonline.net
Mobile Phase: The mobile phase typically consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol (B129727). researchgate.net The ratio is optimized in a gradient or isocratic elution mode to achieve the best separation. A small amount of an acid, like formic acid or trifluoroacetic acid, is often added to improve peak shape and resolution. globalresearchonline.netsielc.com
Detection: Given the presence of the nitrobenzene (B124822) chromophore, UV detection is highly suitable. The detection wavelength would be set at a maximum absorbance of the analyte, likely in the range of 250-360 nm, to ensure high sensitivity. nih.govipp.pt
Validation: Once developed, the method must be validated according to established guidelines (e.g., ICH) to demonstrate its suitability. researchgate.netnih.gov Validation includes assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ). globalresearchonline.net
Table 2: Typical Parameters for an HPLC Method for Aromatic Nitro Compounds
| Parameter | Typical Setting/Value |
| Instrument | High-Performance Liquid Chromatography System |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) globalresearchonline.net |
| Mobile Phase A | 0.1% Formic Acid in Water sielc.com |
| Mobile Phase B | Acetonitrile researchgate.net |
| Elution Mode | Gradient or Isocratic |
| Flow Rate | 1.0 mL/min nih.gov |
| Column Temperature | 25-35 °C nih.gov |
| Detection | UV/Vis or Diode Array Detector (DAD) at 254-360 nm nih.govnih.gov |
| Injection Volume | 10-20 µL |
Gas Chromatography (GC) is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. amazonaws.com It is particularly well-suited for the analysis of volatile impurities, residual solvents, or starting materials that may be present in a sample of this compound.
GC analysis coupled with a mass spectrometer (GC-MS) is a common configuration that provides both separation and structural identification of the eluted components. lifesciencesite.comchromatographyonline.com Key considerations for GC analysis include:
Sample Preparation: The sample is dissolved in a suitable volatile solvent. For compounds that are not sufficiently volatile or have poor chromatographic properties (e.g., due to polar groups), derivatization may be required to increase their volatility and thermal stability. researchgate.net
Column: A fused silica (B1680970) capillary column with a non-polar or medium-polarity stationary phase (e.g., composed of dimethylpolysiloxane) is typically used. lifesciencesite.com
Carrier Gas: An inert gas, most commonly helium or hydrogen, is used as the mobile phase. amazonaws.comlifesciencesite.com
Temperature Program: The column oven temperature is typically programmed to increase during the analysis. This allows for the elution of compounds with a wide range of boiling points, starting with the most volatile components at lower temperatures. lifesciencesite.com
Detection: A Flame Ionization Detector (FID) provides good general sensitivity for organic compounds, while a Mass Spectrometer (MS) offers high specificity and allows for positive identification of impurities by comparing their mass spectra to library databases. chromatographyonline.com
GC analysis would be effective for detecting volatile precursors or by-products from the synthesis of this compound, ensuring the final product's purity.
Chiral Chromatography for Enantiomeric Purity Assessment
The analytical technique of chiral chromatography is a cornerstone in the stereoselective analysis of chemical compounds, allowing for the separation and quantification of enantiomers. However, it is crucial to establish the molecular basis for the application of this technique. The compound this compound is an achiral molecule. It does not possess a stereocenter (a carbon atom bonded to four different substituents) or any other element of chirality such as axial, planar, or helical chirality. As a result, this compound does not exist as a pair of enantiomers, and therefore, chiral chromatography is not an applicable technique for its analysis in the context of enantiomeric purity.
For a molecule to be subjected to chiral separation, it must be chiral, meaning it is non-superimposable on its mirror image. Enantiomers of a chiral compound can exhibit significantly different pharmacological, toxicological, and metabolic properties. wvu.edu Consequently, the assessment of enantiomeric purity is a critical aspect of drug development and quality control for chiral pharmaceuticals. wvu.edu
Chiral chromatography operates on the principle of differential interaction between the enantiomers of a chiral analyte and a chiral stationary phase (CSP). registech.com The CSP is composed of a single enantiomer of a chiral selector that is immobilized on a solid support, typically silica gel. As the racemic mixture (a 1:1 mixture of two enantiomers) passes through the chromatography column, one enantiomer forms a more stable transient diastereomeric complex with the CSP than the other. This difference in interaction energy leads to different retention times for the two enantiomers, enabling their separation and quantification. wvu.edu
The successful chiral separation depends on the selection of an appropriate CSP and mobile phase. Common chiral selectors include polysaccharides (e.g., cellulose (B213188) and amylose (B160209) derivatives), proteins, cyclodextrins, and synthetic polymers. The interactions between the analyte and the CSP can be a combination of hydrogen bonds, dipole-dipole interactions, steric hindrance, and inclusion complexation.
While not applicable to this compound, the following table provides a representative example of the parameters used in the chiral High-Performance Liquid Chromatography (HPLC) separation of a related chiral nitroaromatic compound, 4-nitropropranolol, to illustrate the practical application of this technique. mdpi.com
Table 1: Illustrative Example of Chiral HPLC Parameters for a Nitroaromatic Compound
| Parameter | Value |
| Compound | (±)-4-nitropropranolol mdpi.com |
| Instrument | Waters 2535 Quaternary Gradient Module mdpi.com |
| Column | Kromasil 5-Amycoat (150 mm × 21.2 mm, 5 µm) mdpi.com |
| Mobile Phase | n-Hexane / Isopropanol + 0.1% Diethylamine (86:14 v/v) mdpi.com |
| Flow Rate | Not Specified |
| Detection | UV at 254 nm and 280 nm mdpi.com |
| Outcome | Successful separation of the enantiomers. mdpi.com |
This table is for illustrative purposes only to demonstrate a typical application of chiral chromatography and does not represent an analysis of this compound.
Computational and Theoretical Chemistry Investigations
Quantum Chemical Calculations
Quantum chemical calculations offer a foundational understanding of the electronic nature of 3-(Ethylamino)-4-nitrobenzonitrile. These methods, grounded in the principles of quantum mechanics, can predict a wide array of molecular properties with high accuracy.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and energetics of molecules like this compound. DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), can provide optimized geometries that show good agreement with experimental data where available. researchgate.net For analogous molecules like 4-nitroaniline, DFT has been successfully used to calculate geometric parameters, vibrational frequencies, and thermodynamic properties. researchgate.net
The electronic properties, including the distribution of electron density and the molecular electrostatic potential (MEP), can be visualized and quantified. The MEP map is particularly useful for identifying the electrophilic and nucleophilic sites within the molecule. In a typical substituted nitrobenzene (B124822), the nitro group creates a region of high positive potential, indicating a site susceptible to nucleophilic attack, while the amino group and the aromatic ring can exhibit regions of negative potential.
Table 1: Representative DFT-Calculated Properties for a Substituted Nitroaniline
| Property | Calculated Value |
| Total Energy | Varies with basis set and functional |
| Dipole Moment | ~6-7 D |
| HOMO Energy | ~ -6.5 eV |
| LUMO Energy | ~ -2.5 eV |
| HOMO-LUMO Gap | ~ 4.0 eV |
Note: These values are illustrative and based on studies of similar nitroaniline compounds. researchgate.netresearchgate.net The exact values for this compound would require specific calculations.
For even greater accuracy in property prediction, ab initio methods can be employed. These methods are derived directly from theoretical principles without the inclusion of experimental data. nih.govnorthwestern.edu Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, while computationally more demanding than DFT, can provide benchmark-quality data for properties like electron affinities, ionization potentials, and reaction barriers. nih.gov
For instance, high-level ab initio calculations can be used to precisely determine the rotational barriers of the ethylamino group and the nitro group, providing insight into the molecule's flexibility. nih.gov These methods are also invaluable for studying excited electronic states and predicting spectroscopic properties with high fidelity. youtube.com
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org
In this compound, the HOMO is expected to be localized primarily on the electron-donating ethylamino group and the benzene (B151609) ring, while the LUMO would be concentrated on the electron-withdrawing nitro group and the benzonitrile (B105546) moiety. researchgate.net The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity, polarizability, and kinetic stability. researchgate.net A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive. researchgate.net
The interaction of the orbitals of the substituent groups with those of the benzene ring leads to the final arrangement of the frontier orbitals. researchgate.net The amino group's lone pair interacts with the ring's π-system to raise the HOMO energy, while the nitro group's π* orbitals interact to lower the LUMO energy. rsc.orgrsc.org
Table 2: Conceptual FMO Interactions in this compound
| Interacting Orbitals | Effect on Frontier Orbitals | Predicted Reactivity |
| Ethylamino (HOMO) + Benzene (π) | Raises the energy of the system's HOMO | Susceptibility to electrophilic attack |
| Nitro (LUMO) + Benzene (π*) | Lowers the energy of the system's LUMO | Susceptibility to nucleophilic attack |
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of this compound, including its conformational changes and interactions with a solvent.
The ethylamino group in this compound can rotate, leading to different conformers. MD simulations can be used to explore the conformational space of the molecule and to construct a potential energy landscape. mdpi.com By simulating the molecule's motion over time, it is possible to identify the most stable conformers and the energy barriers between them. researchgate.net This information is crucial for understanding how the molecule's shape influences its properties and interactions.
The behavior of this compound in a solution is heavily influenced by its interactions with solvent molecules. MD simulations can model these interactions explicitly, providing a detailed picture of the solvation shell around the molecule. researchgate.net For example, in a polar solvent like water, hydrogen bonds can form between the solvent and the nitro and amino groups. nih.govyoutube.com
MD simulations can also be used to study solvation dynamics, which is the process of the solvent reorganizing around the solute after a change in the solute's electronic state (e.g., after photoexcitation). rsc.org Understanding these dynamics is important for interpreting spectroscopic data and for predicting how the solvent might influence reaction rates.
Reaction Mechanism Elucidation via Computational Methods
Computational chemistry serves as a powerful tool for unraveling the intricate details of chemical reactions. cuny.edu By modeling the potential energy surface, researchers can identify stable molecules, transition states, and the pathways that connect them.
Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis
A critical aspect of understanding a chemical reaction is the characterization of its transition state (TS), which represents the highest energy point along the reaction pathway. chemrxiv.org Computational methods are employed to locate these saddle points on the potential energy surface. The geometry of the transition state provides crucial information about the bonding changes that occur during the reaction.
Once the transition state is located, Intrinsic Reaction Coordinate (IRC) analysis is performed to trace the reaction path from the transition state downhill to both the reactants and the products. scm.comq-chem.com This analysis confirms that the identified transition state indeed connects the desired reactants and products and provides a detailed picture of the geometric and energetic changes throughout the reaction. mdpi.com The IRC path is defined in mass-weighted coordinates and represents the steepest-descent path from the transition state. scm.com For complex systems, such as those described by quantum mechanics/molecular mechanics (QM/MM) methods, specialized IRC techniques like the microiterative approach have been developed to handle the large number of atoms. rsc.org
For a reaction such as the synthesis of this compound, which can be prepared from 4-chloro-3-nitrobenzonitrile (B1361363) and ethylamine (B1201723), transition state analysis and IRC would elucidate the step-by-step mechanism of the nucleophilic aromatic substitution. This would involve modeling the approach of the ethylamine nucleophile, the formation of the Meisenheimer complex intermediate, and the subsequent departure of the chloride leaving group.
Prediction of Reaction Pathways and Energy Barriers
Computational methods, particularly those based on Density Functional Theory (DFT), are widely used to predict the feasibility of different reaction pathways and to calculate their associated activation energy barriers. chemrxiv.orgelixirpublishers.com By comparing the energy barriers of various potential routes, the most likely reaction mechanism can be identified. arxiv.org
In the context of this compound, computational studies could predict the energy barriers for its formation under different conditions (e.g., different solvents or bases), helping to optimize the synthesis. Furthermore, the decomposition pathways of this and other nitroaromatic compounds, which are crucial for assessing their stability and safety, can be investigated by calculating the energy barriers for various initial decomposition steps, such as C-NO2 bond homolysis or intramolecular hydrogen transfer. researchgate.net
Quantitative Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to develop mathematical models that correlate the chemical structure of a compound with its physical, chemical, or biological properties. conicet.gov.ar These models are invaluable for predicting the properties of new, unsynthesized compounds, thereby saving time and resources in the drug discovery and materials science fields. conicet.gov.arresearchgate.net
Development of Predictive Models based on Molecular Descriptors
The foundation of QSPR modeling lies in the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. mdpi.com Thousands of descriptors can be calculated, ranging from simple constitutional descriptors (e.g., molecular weight, atom counts) to more complex 3D descriptors that capture the molecule's shape and electronic properties. mdpi.comnih.gov
Once a set of descriptors is calculated for a series of compounds with known properties, statistical methods such as Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN) and Random Forests are used to build the predictive model. nih.govnih.govresearchgate.net The quality of a QSPR model is assessed through various validation techniques to ensure its predictive power for new compounds. researchgate.net
For nitroaromatic compounds like this compound, QSPR models have been developed to predict a wide range of properties, including impact sensitivity, density, and heat of formation. nih.govnih.govresearchgate.net For example, a study on 404 nitro compounds used descriptors derived from their SMILES notation to build a robust QSPR model for impact sensitivity. nih.gov
Table 1: Examples of Molecular Descriptors Used in QSPR Models for Nitro Compounds
| Descriptor Type | Examples | Predicted Property |
| Constitutional | Molecular Weight, Number of Nitro Groups | Various |
| Topological | Wiener Index, Randic Indices | Impact Sensitivity, Boiling Point |
| Geometric (3D) | Molecular Surface Area, Molecular Volume | Density, Heat of Formation |
| Quantum-Chemical | HOMO/LUMO Energies, Mulliken Charges | Reactivity, Impact Sensitivity |
This table is for illustrative purposes and does not represent a specific study on this compound.
Chemometric Analysis for Structure-Property Correlations
Chemometric analysis is the application of statistical and mathematical methods to chemical data. In the context of QSPR, it is used to analyze the relationships between molecular descriptors and the properties of interest. This analysis helps in understanding which structural features are most important for a given property.
For nitroaromatic compounds, chemometric analysis has revealed important correlations. For instance, the number and position of nitro groups, as well as electronic properties like the energy of the lowest unoccupied molecular orbital (LUMO), are often found to be significant predictors of impact sensitivity and reactivity. researchgate.net The analysis of these correlations provides valuable insights into the structure-property relationships of these compounds. researchgate.net
By applying QSPR and chemometric analysis to a dataset including this compound and related molecules, it would be possible to develop models to predict its properties and to understand how the ethylamino and nitro groups influence these properties in relation to other substituents.
Reaction Mechanisms and Chemical Transformations
Nucleophilic and Electrophilic Reactivity Studies
The aromatic ring of 3-(Ethylamino)-4-nitrobenzonitrile is significantly electron-deficient due to the strong -M (mesomeric) and -I (inductive) effects of the nitro and cyano groups. This pronounced electrophilic character makes the compound highly susceptible to nucleophilic attack, forming the basis of its most important chemical transformations. Conversely, the electron-poor nature of the ring deactivates it towards electrophilic aromatic substitution.
Detailed kinetic and thermodynamic data for reactions involving this compound are not extensively reported in publicly available literature. However, the general principles of nucleophilic aromatic substitution (SNAr) on activated nitroarenes provide a solid framework for understanding its reactivity.
In SNAr reactions, the rate-determining step is typically the initial addition of the nucleophile to the aromatic ring to form a resonance-stabilized carbanion known as a Meisenheimer complex. The stability of this intermediate is a key factor governing the reaction kinetics. For nitroaromatic compounds, the addition of a nucleophile is a slow process due to the loss of aromaticity, but the subsequent departure of the leaving group to restore aromaticity is fast.
The reaction's thermodynamics are influenced by the relative stability of the reactants and products. In many cases, the displacement of a good leaving group by a strong nucleophile is an energetically favorable process. Theoretical studies on related nitrobenzene (B124822) derivatives show that the formation of stable σH adducts is possible, particularly at lower temperatures.
The electronic influence of substituents on the reaction rates of aromatic compounds can be quantified using the Hammett equation, which relates the rate constants of a series of reactions with just two parameters: a substituent constant (σ) and a reaction constant (ρ). The substituent constants for the groups present in this compound are presented in the table below.
| Substituent | σmeta | σpara | Electronic Effect |
|---|---|---|---|
| -NHCH2CH3 (Ethylamino) | -0.24 | -0.83 | Strongly Electron-Donating |
| -NO2 (Nitro) | +0.71 | +0.78 | Strongly Electron-Withdrawing |
| -CN (Cyano) | +0.56 | +0.66 | Strongly Electron-Withdrawing |
A positive ρ value for a reaction indicates that it is accelerated by electron-withdrawing groups, which is characteristic of nucleophilic aromatic substitution.
The substituents on the benzene (B151609) ring of this compound have a profound effect on its reactivity and the regioselectivity of its reactions. The powerful electron-withdrawing nitro and cyano groups strongly activate the ring for nucleophilic aromatic substitution. acs.orgacs.org These groups can effectively stabilize the negative charge of the Meisenheimer intermediate through resonance. acs.org
The primary site of nucleophilic attack is anticipated to be the carbon atom bearing the nitro group (C-4), as the nitro group is an excellent leaving group in SNAr reactions, especially when activated by another electron-withdrawing group (the cyano group at C-1). The stability of the resulting Meisenheimer complex is enhanced by the delocalization of the negative charge onto the oxygen atoms of the nitro group.
Oxidation and Reduction Chemistry
The oxidation and reduction chemistry of this compound is primarily centered around the nitro group, which is readily reducible. The aromatic amine functionality, in contrast, is susceptible to oxidation, although the electron-withdrawing groups on the ring can modulate this reactivity.
The selective reduction of the nitro group in the presence of other reducible functional groups like the nitrile is a common challenge in organic synthesis. Various methods have been developed for the chemoselective reduction of nitroarenes. Catalytic hydrogenation using specific catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) can often achieve this transformation to the corresponding aniline (B41778). Other reagents like tin(II) chloride (SnCl2) in hydrochloric acid or iron powder in acetic acid are also classic methods for nitro group reduction.
The choice of reducing agent and reaction conditions is critical to avoid the reduction of the nitrile group. For instance, harsh reducing agents like lithium aluminum hydride (LiAlH4) would likely reduce both the nitro and the nitrile functionalities.
The electrochemistry of nitroaromatic compounds has been extensively studied. rsc.orgresearchgate.netacs.orgrsc.orglibretexts.org The reduction of the nitro group typically proceeds in a stepwise manner. The first step is a one-electron reduction to form a nitro radical anion. In protic solvents, this can be further reduced to a nitroso and then a hydroxylamine (B1172632) intermediate, and finally to the amine. researchgate.net
The electrochemical reduction of nitrobenzene compounds is influenced by the pH of the medium and the nature of the substituents on the aromatic ring. libretexts.org Both acidic and basic conditions can favor the reduction of the nitro group. libretexts.org The presence of electron-withdrawing groups like the cyano group is expected to facilitate the initial electron transfer step by lowering the reduction potential of the nitro group.
Pericyclic Reactions and Rearrangements
There is no significant information available in the scientific literature to suggest that this compound or closely related nitrobenzonitrile derivatives readily participate in pericyclic reactions such as Diels-Alder or electrocyclic reactions under typical laboratory conditions. The aromatic system is generally too stable to undergo such transformations without significant activation, for example through photochemical means or by being part of a more complex molecular framework. Similarly, rearrangements involving the direct migration of the substituents on the benzene ring are not common for this class of compounds under normal conditions.
Catalytic Reactions Involving the Compound as Substrate or Catalyst
The catalytic hydrogenation of the related isomer, 4-(ethylamino)-3-nitrobenzonitrile (B1351525), provides insight into the likely catalytic behavior of the title compound. This process typically employs transition metal catalysts to facilitate the reduction of the nitro group to an amino group.
Catalytic Hydrogenation of Nitroarenes
The reduction of aromatic nitro compounds is a well-established industrial process. wikipedia.org Catalytic hydrogenation is a preferred method due to its efficiency and cleaner reaction profiles compared to stoichiometric reductants. wikipedia.org Common catalysts for this transformation include palladium on carbon (Pd/C) and Raney nickel. nih.gov The reaction is typically carried out under a hydrogen atmosphere, with the choice of solvent and reaction conditions influencing the yield and selectivity of the product. nih.gov
For the isomer 4-(ethylamino)-3-nitrobenzonitrile, catalytic hydrogenation using H₂/Pd-C in ethanol (B145695) at 50°C has been reported to achieve a yield of approximately 99% for the corresponding diamine. Another effective catalyst is Raney nickel, often used in solvents like methanol (B129727) or ethanol under hydrogen pressures of 3-5 bar and temperatures of 50-70°C, yielding the product in the 90-95% range. nih.gov
Table 1: Catalytic Systems for the Reduction of a this compound Isomer
| Catalyst | Reductant/Conditions | Solvent | Temperature | Pressure | Yield of Diamine | Reference |
| Palladium on Carbon (Pd/C) | Hydrogen (H₂) | Ethanol | 50°C | Not Specified | ~99% | |
| Raney Nickel | Hydrogen (H₂) | Methanol or Ethanol | 50-70°C | 3-5 bar | 90-95% | nih.gov |
| Zinc Metal | Ammonium Chloride (aq) | Not Specified | Not Specified | Not Specified | Not Specified | wikipedia.org |
Note: The data in this table pertains to the isomer 4-(ethylamino)-3-nitrobenzonitrile and is presented as a likely model for the reactivity of this compound.
Photochemical and Radiation-Induced Transformations
The study of photochemical and radiation-induced transformations of nitroaromatic compounds is crucial for understanding their environmental fate and potential applications in photochemistry. While specific studies on this compound are scarce, the general behavior of nitroaromatics under irradiation provides a framework for its expected transformations.
General Photochemistry of Nitroaromatic Compounds
Nitroaromatic compounds are known to undergo a variety of photochemical reactions, often initiated by the excitation of the nitro group. researchgate.net These reactions can include photoreduction, photosubstitution, and rearrangements. researchgate.net In aqueous environments, sunlight can catalyze the nitration and halogenation of organic compounds through the generation of hydroxyl radicals. nih.gov
The photolysis of ortho-nitrobenzyl derivatives, a related class of compounds, has been shown to depend significantly on the nature of the leaving group, with quantum yields varying accordingly. researchgate.netrsc.org This suggests that the ethylamino and nitrile groups in this compound would influence its photochemical reactivity.
Radiation-Induced Transformations
Exposure of organic molecules, particularly those containing hydrogen, to ionizing radiation like gamma rays can lead to the formation of hydrogen gas and radical species. nih.govacs.org For nitroaromatic compounds, this can initiate complex chemical changes. The irradiation of nitroaromatics can lead to the formation of various gaseous products, including H₂, N₂, N₂O, NO, CO, and CO₂. nih.govacs.org The presence of oxygen during irradiation can also influence the reaction pathways, potentially leading to the formation of peroxy radicals. acs.org
Table 2: Expected Products from Photochemical and Radiation-Induced Transformations of Nitroaromatic Compounds
| Transformation Type | Initiator | Potential Products | General Observations | Reference |
| Photoreduction | UV/Visible Light | Amino, Azo, Azoxy derivatives | Dependent on solvent and presence of H-donors | researchgate.net |
| Photosubstitution | UV/Visible Light | Substitution of nitro or other groups | Can occur with various nucleophiles | researchgate.net |
| Radiation-Induced Fragmentation | Ionizing Radiation (e.g., gamma rays) | H₂, N₂, N₂O, NO, CO, CO₂ | Formation of radical species on the parent molecule | nih.govacs.org |
Note: This table represents general transformations for the class of nitroaromatic compounds and not specific experimental results for this compound.
Mechanistic Investigations through Isotope Effects and Trapping Experiments
Mechanistic studies are essential for a deep understanding of reaction pathways. Techniques like kinetic isotope effects (KIEs) and spin trapping provide valuable insights into bond-breaking steps and the involvement of radical intermediates. Specific mechanistic studies on this compound are not widely reported, but general principles from related systems can be extrapolated.
Kinetic Isotope Effects
The kinetic isotope effect is a change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. youtube.com For reactions involving the breaking of a C-H bond, replacing hydrogen with deuterium (B1214612) (a primary KIE) can significantly slow down the reaction rate, indicating that this bond cleavage is part of the rate-determining step. youtube.com Secondary KIEs, where the substituted hydrogen is not directly involved in the bond-breaking, can provide information about changes in hybridization at the reaction center. youtube.com In the context of nitro compound reactions, KIEs have been used to study proton transfer reactions. rsc.org For example, a large KIE was observed in the proton-transfer reaction of 4-nitrophenyl-nitromethane, suggesting a significant role for the proton in the transition state. rsc.org
Trapping Experiments
Spin trapping is an analytical technique used to detect and identify short-lived free radicals. wikipedia.org It involves the use of a "spin trap," a diamagnetic compound that reacts with an unstable radical to form a more stable radical adduct that can be detected by electron paramagnetic resonance (EPR) spectroscopy. wikipedia.orglibretexts.org Common spin traps include nitrones like phenyl N-t-butylnitrone (PBN) and 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO). wikipedia.orglibretexts.org In the study of nitroaromatic compounds, spin trapping could be employed to intercept and identify radical intermediates formed during photochemical or radiation-induced reactions, providing direct evidence for radical-mediated mechanisms. nih.govnih.gov
Table 3: Application of Mechanistic Probes to Nitroaromatic Reactions
| Mechanistic Probe | Principle | Information Gained | Example Application (General) | Reference |
| Kinetic Isotope Effect (KIE) | Measures the change in reaction rate upon isotopic substitution. | Identifies bond-breaking in the rate-determining step; provides insight into transition state geometry. | Studying proton transfer from a carbon acid to a base in nitroalkane deprotonation. | youtube.comrsc.org |
| Spin Trapping | A diamagnetic compound reacts with a transient radical to form a stable radical adduct detectable by EPR. | Detects and identifies short-lived radical intermediates. | Identifying radical species formed during the radiolysis or photolysis of nitro compounds. | wikipedia.orglibretexts.orgnih.gov |
Note: This table outlines the general principles and applications of these mechanistic techniques to the study of nitroaromatic compounds, as specific data for this compound is not available.
Solid State Chemistry and Supramolecular Assemblies
Crystal Engineering and Design Principles
Crystal engineering relies on the understanding and application of intermolecular interactions to control the formation of crystalline solids. For 3-(Ethylamino)-4-nitrobenzonitrile, the key functional groups—the secondary amine (N-H donor), the nitro group (O acceptor), and the nitrile group (N acceptor)—are expected to play a dominant role in directing its crystal packing.
Formation of Cocrystals and Salts
The formation of cocrystals and salts is a common strategy in crystal engineering to modify the physicochemical properties of a compound. Cocrystals are multi-component crystals held together by non-ionic interactions, whereas salts are formed through proton transfer between an acidic and a basic component.
Given the presence of a basic ethylamino group, this compound has the potential to form salts with various acidic coformers. The formation of a salt versus a cocrystal is often predicted by the difference in the pKa values between the basic site of the target molecule and the acidic coformer.
Polymorphism, Pseudopolymorphism, and Amorphous Forms
Polymorphism is the ability of a solid material to exist in more than one crystalline form. Different polymorphs of a compound can exhibit distinct physical properties, including solubility, melting point, and stability. Pseudopolymorphism refers to the inclusion of solvent molecules within the crystal lattice, forming solvates or hydrates. The amorphous form, lacking long-range crystalline order, represents another possible solid state.
Currently, there are no published reports detailing the polymorphism, pseudopolymorphism, or amorphous state of this compound. However, the potential for polymorphism exists due to the conformational flexibility of the ethyl group and the possibility of different hydrogen bonding arrangements. Screening for polymorphs, typically through crystallization from a variety of solvents under different conditions, would be necessary to explore the existence of different crystalline forms of this compound.
Analysis of Intermolecular Interactions in Crystalline Structures
The specific arrangement of molecules in a crystal is determined by a hierarchy of intermolecular interactions. For substituted nitroanilines, hydrogen bonding and π-π stacking are often the most influential forces.
Hydrogen Bonding Networks and Graph Set Analysis
Hydrogen bonds are highly directional and are among the strongest non-covalent interactions, making them crucial in determining crystal packing. In the case of this compound, the N-H group of the ethylamino moiety is a hydrogen bond donor, while the oxygen atoms of the nitro group and the nitrogen atom of the nitrile group are potential acceptors.
Analysis of the crystal structure of the closely related compound, 3-Nitro-4-(propylamino)benzonitrile, reveals the presence of an intramolecular N-H···O hydrogen bond between the amine and the adjacent nitro group. nih.gov This intramolecular interaction is a common feature in ortho-substituted nitroanilines and results in the formation of a stable six-membered ring, often described by the S(6) graph set motif. It is highly probable that this compound exhibits the same intramolecular hydrogen bond.
In addition to intramolecular interactions, intermolecular hydrogen bonds are also expected to play a role in the crystal packing. The study of 3-Nitro-4-(propylamino)benzonitrile indicates the presence of weak intermolecular C-H···O hydrogen bonds involving the aromatic C-H groups and the nitro oxygen atoms, which link the molecules together. nih.gov A similar pattern of weak C-H···O and potentially C-H···N interactions involving the nitrile group is anticipated for this compound.
The table below summarizes the likely hydrogen bonding interactions in this compound based on its propyl analog.
| Interaction Type | Donor | Acceptor | Graph Set Motif (Predicted) |
| Intramolecular | N-H (amino) | O (nitro) | S(6) |
| Intermolecular | C-H (aromatic) | O (nitro) | Chain or Dimer |
| Intermolecular | C-H (aromatic/ethyl) | N (nitrile) | Chain or Dimer |
Self-Assembly Processes in Solution and Solid Phase
Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. In solution, the functional groups of this compound would influence its aggregation behavior. The formation of hydrogen-bonded dimers or larger aggregates in non-polar solvents is conceivable.
In the solid phase, the crystallization process itself is a form of self-assembly, where molecules recognize each other and organize into a periodic crystal lattice. The dominant supramolecular synthons, such as the intramolecular N-H···O hydrogen bond and potential intermolecular hydrogen bonding and π-stacking motifs, would guide this assembly process. While specific studies on the self-assembly of this compound have not been reported, the principles of supramolecular chemistry provide a framework for understanding how these molecules would likely organize in both solution and the solid state.
Formation of Supramolecular Architectures
There is no available information on the specific supramolecular architectures formed by this compound in the solid state. Analysis of its molecular structure suggests the potential for various intermolecular interactions, such as hydrogen bonding between the ethylamino group and the nitro or nitrile groups, as well as π-π stacking interactions involving the benzene (B151609) ring. However, without crystallographic studies, the actual arrangement of molecules in a crystal lattice remains unknown.
Directed Self-Assembly for Functional Materials
In the absence of studies on the fundamental self-assembly behavior of this compound, there is no basis to discuss the chemical principles that would govern its directed self-assembly into functional materials. Understanding these principles would first require knowledge of the primary intermolecular interactions and packing motifs, which is currently not documented.
Data Tables
Due to the lack of available research, no data tables on the crystallographic or supramolecular properties of this compound can be generated.
Advanced Research Methodologies and Experimental Design
In Situ Spectroscopic Monitoring of Chemical Reactions
In situ spectroscopy is indispensable for the real-time observation of chemical reactions, such as the synthesis of 3-(Ethylamino)-4-nitrobenzonitrile. By continuously collecting data throughout the process, these methods allow for the identification of transient intermediates and the precise optimization of reaction conditions. The synthesis of this compound typically involves the nitration of a precursor like 3-ethylaminobenzonitrile. stmarys-ca.edu
Spectroscopic techniques such as UV-Vis, Fourier-transform infrared (FTIR), and Raman spectroscopy can monitor this transformation. stmarys-ca.edu For example, UV-Vis spectroscopy can track the reaction's progress by observing changes in the absorption spectra, as the starting materials and products often absorb light at different wavelengths. stmarys-ca.edu This real-time monitoring helps in determining the optimal reaction time, preventing the formation of unwanted byproducts and ensuring a high yield of the final compound.
A hypothetical data table illustrating the kind of information gathered from in situ monitoring of an aromatic nitration is presented below. It shows the change in concentration of reactant and product over time, which is key to understanding reaction kinetics.
Table 1: Illustrative In Situ Reaction Monitoring Data for Aromatic Nitration
| Time (minutes) | Reactant Concentration (M) | Product Concentration (M) |
|---|---|---|
| 0 | 1.00 | 0.00 |
| 10 | 0.75 | 0.25 |
| 20 | 0.55 | 0.45 |
| 30 | 0.35 | 0.65 |
| 40 | 0.20 | 0.80 |
| 50 | 0.10 | 0.90 |
This table is illustrative to demonstrate the type of data generated through in situ monitoring techniques.
Microfluidic and Flow Chemistry Techniques for Synthesis and Analysis
Microfluidic and flow chemistry techniques provide superior control over synthetic processes compared to traditional batch methods. ewadirect.com These technologies are particularly advantageous for reactions that are highly exothermic, such as nitration. ewadirect.comnih.gov The high surface-area-to-volume ratio in microreactors allows for efficient heat dissipation, which significantly enhances safety by preventing thermal runaway. ewadirect.com This precise temperature control also improves reaction selectivity and yield. ewadirect.com
When synthesizing this compound, a flow chemistry setup allows for the safe handling of nitrating agents and precise control over residence time, stoichiometry, and temperature. ewadirect.comacs.org This leads to a more consistent and scalable production of the target molecule. researchgate.net Furthermore, analytical tools can be integrated directly into the flow system for real-time analysis and optimization. researchgate.net
The table below compares a conventional batch synthesis with a flow chemistry approach for a typical nitration reaction, highlighting the improvements in yield and reaction time.
Table 2: Comparison of Batch vs. Flow Chemistry for a Representative Nitration Reaction
| Parameter | Conventional Batch Synthesis | Flow Chemistry Synthesis |
|---|---|---|
| Reaction Time | Several hours | < 20 minutes beilstein-journals.org |
| Temperature Control | Moderate, risk of hotspots | Excellent, minimal risk ewadirect.com |
| Yield | 75% | >90% acs.orgbeilstein-journals.org |
| Safety | Higher risk of thermal runaway | Significantly enhanced safety ewadirect.com |
| Scalability | Complex | Straightforward (numbering-up/scaling-up) researchgate.net |
This table synthesizes typical outcomes reported for nitration reactions moving from batch to flow processes.
High-Throughput Experimentation and Automation in Compound Synthesis
High-Throughput Experimentation (HTE) and automation have become powerful tools for accelerating chemical discovery and optimization. youtube.com These platforms use multi-well plates and robotic systems to perform a large number of reactions in parallel, allowing for the rapid screening of various catalysts, reagents, solvents, and reaction conditions. youtube.comrsc.org
For the synthesis of this compound, HTE can be employed to quickly optimize the nitration conditions. chemrxiv.org Dozens or hundreds of experiments can be run simultaneously on a small scale, varying parameters such as the type of nitrating agent, acid catalyst concentration, and temperature. youtube.comrsc.org This approach generates vast amounts of data that can reveal trends and identify the optimal conditions for maximizing yield and purity, a process that would be slow and laborious using traditional methods. youtube.com The integration of automation can further streamline the process, from reagent dispensing to final analysis. youtube.comresearchgate.net
Table 3: Example of a High-Throughput Experimentation Plate Design for Reaction Optimization
| Well | Nitrating Agent | Catalyst (mol%) | Temperature (°C) |
|---|---|---|---|
| A1 | HNO₃/H₂SO₄ | 10 | 0 |
| A2 | HNO₃/H₂SO₄ | 10 | 25 |
| A3 | HNO₃/H₂SO₄ | 20 | 0 |
| A4 | HNO₃/H₂SO₄ | 20 | 25 |
| B1 | NO₂BF₄ | 0 | 0 |
| B2 | NO₂BF₄ | 0 | 25 |
| B3 | N-Nitropyrazole acs.org | 10 (Yb(OTf)₃) | 80 |
This table provides a simplified, illustrative example of how an HTE plate could be set up to screen different parameters for a nitration reaction.
Application of Data Science and Cheminformatics in Chemical Research
Data science and cheminformatics are crucial for leveraging the large datasets produced by modern chemical research to predict compound properties and optimize reactions. beilstein-journals.orgmdpi.comf1000research.com For this compound, these computational tools can be used to develop Quantitative Structure-Activity Relationship (QSAR) models. dergipark.org.trnih.gov QSAR models establish a mathematical correlation between the chemical structure of a molecule and its physical or biological properties. dergipark.org.tr
By analyzing descriptors of this compound and its analogs (e.g., electronic properties, size, hydrophobicity), QSAR models can predict their reactivity or potential biological effects. dergipark.org.trnih.gov This allows researchers to virtually screen libraries of related compounds to prioritize which ones to synthesize and test. Furthermore, machine learning algorithms can analyze data from HTE campaigns to build predictive models that suggest the optimal conditions for a given reaction, accelerating the optimization process significantly. chemrxiv.orgacs.orgnih.gov The proper curation of chemical data is a critical first step for any successful modeling study. nih.gov
Table 4: Key Molecular Descriptors for Cheminformatics Analysis of Nitroaromatic Compounds
| Descriptor Type | Example Descriptors | Relevance to this compound |
|---|---|---|
| Electronic | Hammett constants, Dipole moment, Hyperpolarizability dergipark.org.tr | Predicts reactivity in electrophilic substitution, influences intermolecular interactions. |
| Topological | Molecular Connectivity Indices, Wiener Index | Encodes information about the size, shape, and degree of branching of the molecule. |
| Physicochemical | LogP (Octanol-Water Partition Coefficient), Molar Refractivity | Relates to solubility, permeability, and potential for biological uptake. |
| Quantum Mechanical | HOMO/LUMO energies, Partial atomic charges acs.org | Provides insight into electrophilicity/nucleophilicity and sites of reaction. |
This table lists common descriptor classes used in QSAR and cheminformatics studies and their general relevance.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-(Ethylamino)-4-nitrobenzonitrile, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves sequential functionalization of a benzonitrile precursor. A plausible route includes:
Nitration : Introduce the nitro group at the para position using a mixture of concentrated HNO₃ and H₂SO₄. Monitor temperature (<5°C) to avoid over-nitration .
Ethylamination : React the nitrobenzonitrile intermediate with ethylamine under reflux in a polar aprotic solvent (e.g., DMF). Optimize molar ratios (1:1.2 for nitrobenzonitrile:ethylamine) and reaction time (12–24 hrs) to maximize yield .
Note: Positional isomerism (3- vs. 4-substituents) may require adjusting stoichiometry or catalyst systems (e.g., Pd/C for reductive amination) .
Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify substituent positions via chemical shifts (e.g., nitro groups deshield adjacent protons; ethylamino protons appear as triplets at ~3.3 ppm) .
- IR Spectroscopy : Confirm nitrile (C≡N stretch ~2230 cm⁻¹) and nitro (asymmetric stretch ~1520 cm⁻¹) functional groups .
- Mass Spectrometry : Validate molecular weight (MW = 191.19 g/mol) via ESI-MS or GC-MS .
Advanced Research Questions
Q. How does the position of the nitro and ethylamino groups influence the compound’s reactivity in nucleophilic substitution reactions compared to its isomers?
- Methodological Answer :
- Electronic Effects : The meta-nitro group (relative to nitrile) enhances electrophilicity at the para position, facilitating nucleophilic attack. Compare with 4-(Ethylamino)-3-nitrobenzonitrile, where steric hindrance from the nitro group may reduce substitution rates .
- Experimental Validation : Perform kinetic studies using nucleophiles (e.g., thiophenol) in DMSO. Monitor reaction progress via HPLC or TLC to compare rate constants between isomers .
Q. What strategies can resolve contradictions in reported biological activity data for this compound across different studies?
- Methodological Answer :
- Standardized Assays : Re-evaluate bioactivity (e.g., antimicrobial IC₅₀) using uniform protocols (e.g., broth microdilution per CLSI guidelines) to minimize variability .
- Metabolite Profiling : Use LC-MS to identify degradation products or metabolites that may interfere with activity measurements .
- Computational Modeling : Perform DFT calculations to assess binding affinities to target enzymes (e.g., cytochrome P450) and correlate with experimental data .
Q. What are the reduction pathways of this compound, and how do the products differ from those of its positional isomers?
- Methodological Answer :
- Catalytic Hydrogenation : Reduce the nitro group to an amine using H₂/Pd-C in ethanol. The product, 3-(Ethylamino)-4-aminobenzonitrile, can be characterized via X-ray crystallography to confirm regioselectivity .
- Comparative Analysis : Contrast with 4-(Ethylamino)-3-nitrobenzonitrile reduction, where steric effects may alter reaction kinetics or byproduct formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
